molecular formula C19H29NO2 B290893 N-(2-ethoxyphenyl)-10-undecenamide

N-(2-ethoxyphenyl)-10-undecenamide

Cat. No.: B290893
M. Wt: 303.4 g/mol
InChI Key: RNGMPMVIXRPJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxyphenyl)-10-undecenamide is an amide derivative of 10-undecenoic acid, characterized by a 10-carbon unsaturated aliphatic chain (undecenamide) and a 2-ethoxyphenyl substituent. The ethoxy group (-OCH2CH3) on the phenyl ring introduces lipophilicity and electronic effects, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)undec-10-enamide

InChI

InChI=1S/C19H29NO2/c1-3-5-6-7-8-9-10-11-16-19(21)20-17-14-12-13-15-18(17)22-4-2/h3,12-15H,1,4-11,16H2,2H3,(H,20,21)

InChI Key

RNGMPMVIXRPJQU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CCCCCCCCC=C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Hydrophilicity vs. Lipophilicity

  • N-(2-Hydroxyethyl)-10-undecenamide : The hydroxyl group enhances hydrophilicity, making it suitable for aqueous cosmetic formulations. Its antimicrobial efficacy is documented in cosmetic products .

Electronic Effects

  • N-(4-Nitrophenyl)-10-undecenamide: The nitro group (-NO2) is strongly electron-withdrawing, which may stabilize the amide bond or enhance reactivity in electrophilic substitutions. This compound’s structural data (SMILES: C=CCCCCCCCCC(=O)NC1=CC=C(C=C1)N+[O-]) suggest utility in materials science or as a synthetic intermediate .
  • N-(2-Pyrimidinyl)-10-undecenamide : The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, often leveraged in drug design for target binding .

Physicochemical Property Comparison

Property N-(2-Ethoxyphenyl) N-(2-Hydroxyethyl) N-(4-Nitrophenyl) Ethyl 10-undecenoate
Water Solubility Low* Moderate Low Insoluble
LogP (Predicted) ~4.2 ~2.8 ~3.5 ~4.0
Melting Point Not available Not reported Not reported -20°C to 10°C

*Estimated based on substituent contributions.

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